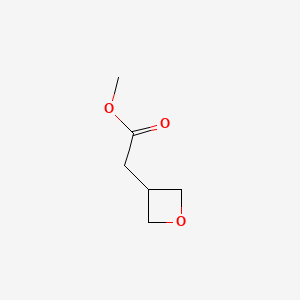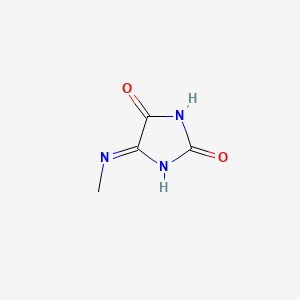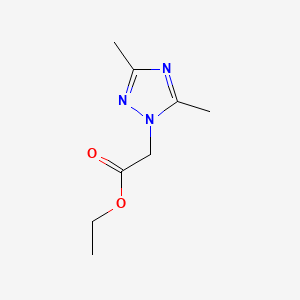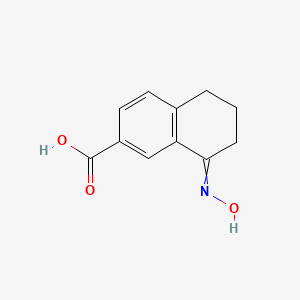
Methyl 2-(oxetan-3-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(oxetan-3-yl)acetate” is a chemical compound with the empirical formula C6H8O3 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in the field of synthetic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2-(oxetan-3-yl)acetate” and its derivatives has been described in several studies . One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This method allows for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .Molecular Structure Analysis
The molecular structure of “Methyl 2-(oxetan-3-yl)acetate” has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Oxetanes, including “Methyl 2-(oxetan-3-yl)acetate”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also have a propensity to undergo ring-opening reactions as a synthetic intermediate . They have been used in various chemical reactions, including intramolecular etherification, epoxide ring opening/ring closing, and synthesis from sugar derivatives .Physical And Chemical Properties Analysis
“Methyl 2-(oxetan-3-yl)acetate” has a molecular weight of 128.13 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocycles : Methyl 2-(oxetan-3-yl)acetate is used in the synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reactions. These spirocycles have potential applications in medicinal chemistry and drug development (Jones, Proud, & Sridharan, 2016).
Preparation of Drug Intermediates : It is used in the preparation of certain drug intermediates. For example, an organic experiment involving methyl 2-(oxetan-3-yl)acetate improved the interest of students in participating in scientific research and experimental skills (W. Min, 2015).
Domino Reaction for β-Proline Derivatives : This compound plays a role in a novel domino reaction for the preparation of non-racemic β-proline derivatives, indicating its utility in advanced organic synthesis (Gilbert et al., 2016).
Versatile Synthesis of Methyl Alcohols : It is involved in the versatile synthesis of pharmaceutically significant 3-substituted oxetan-3-yl methyl alcohols, highlighting its importance in pharmaceutical research (Boyd & Davies, 2014).
Antibacterial Activity Studies : Methyl 2-(oxetan-3-yl)acetate is also studied for its potential in synthesizing compounds with antibacterial properties, indicating its relevance in the field of antibacterial drug development (Desai, Dave, Shah, & Vyas, 2001).
Fluorogenic Reagent for Detection and Analysis : It is developed as a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates, useful in bioanalytical chemistry (Chen & Novotny, 1997).
Aldose Reductase Inhibitors : Its derivatives are evaluated as aldose reductase inhibitors, suggesting its potential application in treating diabetic complications (Ali et al., 2012).
Synthesis of Amino Acid Derivatives : It is also used in the synthesis of new azetidine and oxetane amino acid derivatives, which are important in the development of novel pharmaceuticals (Gudelis et al., 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(oxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXOLXQNVHXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717606 | |
| Record name | Methyl (oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxetan-3-yl)acetate | |
CAS RN |
1217800-69-5 | |
| Record name | Methyl (oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxetaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)



![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)



